CMP-9-fluoresceinyl-NeuAc, also known as Cytidine monophosphate-9-fluoresceinyl-N-acetylneuraminic acid, is a fluorescent derivative of N-acetylneuraminic acid, which is a type of sialic acid. This compound plays a significant role in various biological processes, particularly in cell signaling and recognition due to its presence on the surface of cells. Sialic acids are known for their diverse functions, including acting as receptor sites for pathogens and influencing cell-cell interactions. CMP-9-fluoresceinyl-NeuAc is classified under the category of sialic acid derivatives and is utilized in biochemical assays and research.
The synthesis of CMP-9-fluoresceinyl-NeuAc involves a multi-step enzymatic process. The initial step includes the activation of N-acetylneuraminic acid to its cytidine monophosphate form using CMP-sialic acid synthase. Following this, the activated compound is reacted with fluorescein to yield CMP-9-fluoresceinyl-NeuAc.
Industrial production often employs recombinant enzymes to enhance yield and efficiency, making the process suitable for large-scale applications.
CMP-9-fluoresceinyl-NeuAc has a complex structure that includes a sialic acid moiety linked to a fluorescein group at the C-9 position. The molecular formula is , indicating a substantial number of atoms contributing to its intricate structure.
Key structural data includes:
CMP-9-fluoresceinyl-NeuAc can participate in various chemical reactions:
Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and alkyl halides for substitution. These reactions typically occur under mild conditions to preserve the integrity of the compound .
CMP-9-fluoresceinyl-NeuAc primarily functions as a donor substrate in sialyltransferase reactions. In these processes, it donates the sialic acid moiety to glycoproteins or glycolipids, facilitating the addition of sialic acid residues on cell surfaces which are crucial for cellular interactions and signaling pathways.
The mechanism involves:
Relevant analyses indicate that this compound maintains its structural integrity during typical laboratory manipulations but may degrade under harsh chemical conditions .
CMP-9-fluoresceinyl-NeuAc finds extensive applications in scientific research:
This compound serves as a vital tool in understanding glycosylation processes and their implications in health and disease, particularly in cancer research and immunology.
CMP-9-fluoresceinyl-NeuAc represents a strategically engineered donor substrate that overcomes limitations of natural CMP-N-acetylneuraminic acid (CMP-Neu5Ac) in sialyltransferase assays. This synthetic analog substitutes the C-9 hydroxyl group of Neu5Ac with a fluorescein-thiourea linker, creating a fluorogenic substrate. The design capitalizes on the substrate promiscuity of sialyltransferases, particularly their tolerance for bulky modifications at the C-9 position of sialic acid [8]. Kinetic characterization reveals that CMP-9-fluoresceinyl-NeuAc serves as a competent donor substrate for multiple purified sialyltransferases, including rat liver α-2,6-sialyltransferase and human ST6Gal-I. The apparent Km values for this fluorescent donor range from 0.05 to 0.2 mM across different enzymes, comparable to natural CMP-Neu5Ac (typically 0.1-0.5 mM), while Vmax values reach 15-100% of those observed with the native substrate . This preservation of catalytic efficiency enables sensitive detection of sialylation reactions without compromising enzymatic activity.
Table 1: Kinetic Parameters of Sialyltransferases Using CMP-9-Fluoresceinyl-NeuAc
Sialyltransferase Source | Apparent Km (mM) | Relative Vmax (%) | Acceptor Specificity |
---|---|---|---|
Rat Liver (α2,6-ST) | 0.08 ± 0.01 | 85 ± 5 | Asialofetuin, α1-acid glycoprotein |
Human ST6Gal-I (recombinant) | 0.12 ± 0.03 | 72 ± 8 | Galactosylated IgG, asialoorosomucoid |
Bovine Colostrum (α2,6-ST) | 0.15 ± 0.02 | 65 ± 6 | Lactose, glycoproteins |
Porcine ST3Gal1 | 0.20 ± 0.04 | 42 ± 5 | Galβ1-3GalNAc-R |
The enzymatic transfer of 9-fluoresceinyl-NeuAc enables site-specific fluorescent labeling of glycoconjugates, particularly therapeutic antibodies. This chemoenzymatic approach exploits the strict regioselectivity of sialyltransferases to attach fluorophores exclusively to terminal galactose residues of N-glycans. Research demonstrates that human ST6Gal-I (Δ108 truncation variant expressed in Pichia pastoris) efficiently transfers 9-fluoresceinyl-NeuAc to the Fc domain of monoclonal antibodies with yields exceeding 70% under optimized conditions [4]. The catalytic domain (residues 108-466) retains full activity when fused to an N-terminal FLAG-tag, achieving expression yields of 4.5 mg protein/L culture medium and specific activity of 0.18 U/mg [4]. This enzymatic labeling strategy offers significant advantages over chemical conjugation methods: (1) it targets glycans distant from antigen-binding sites, preserving immunoreactivity; (2) it produces homogeneous conjugates with defined stoichiometry (typically 1-2 fluorophores per IgG molecule); and (3) it operates under physiological conditions compatible with sensitive biologics [7]. Applications extend to real-time tracking of antibody distribution in cellular systems and the development of fluorescence-based immunoassays with enhanced sensitivity.
The synthesis of CMP-9-fluoresceinyl-NeuAc centers on the strategic modification at the C-9 carbon of N-acetylneuraminic acid. This process begins with the chemical conversion of Neu5Ac to 9-amino-9-deoxy-Neu5Ac via a multistep procedure involving oxidation, reductive amination, and protective group chemistry [8]. The amino derivative serves as a key intermediate for subsequent conjugation with fluorescein isothiocyanate (FITC) through thiourea bond formation. This linkage creates a stable bridge between the sialic acid backbone and the xanthene fluorophore while maintaining the structural features essential for enzymatic recognition. The thiourea linker offers optimal length (approximately 12-15 Å) and flexibility, positioning the bulky fluorescein moiety away from critical binding regions of the sialic acid molecule [1] [8]. Nuclear magnetic resonance (NMR) studies confirm that the C-9 modification minimally perturbs the chair conformation of the pyranose ring and preserves the carboxylate group at C-1 and the N-acetyl group at C-5, both critical for donor activity. Following fluorescein conjugation, enzymatic activation with CMP occurs via a highly specific CMP-sialic acid synthetase (EC 2.7.7.43), yielding the final CMP-9-fluoresceinyl-NeuAc donor in purified yields of 60-75% [5].
The functional utility of CMP-9-fluoresceinyl-NeuAc depends critically on its chemical and enzymatic stability. Optimization studies reveal that the thiourea linkage exhibits remarkable stability across pH 5.0-8.5 and temperatures up to 37°C, with less than 5% degradation observed over 24 hours under standard assay conditions . However, the glycosidic bond between cytidine monophosphate and the modified sialic acid demonstrates heightened sensitivity to hydrolysis, particularly at pH >8.0. Strategic formulation with 10-20% glycerol and storage at -80°C extends the half-life to >6 months [6]. Separation of the fluorescent donor from reaction mixtures employs gel filtration chromatography, effectively distinguishing CMP-9-fluoresceinyl-NeuAc (MW ≈ 1,100 Da) from sialylated glycoproteins (MW > 20,000 Da) based on size exclusion . Spectral characterization shows optimal excitation at 494 nm and emission at 521 nm in aqueous buffers, with a quantum yield (ΦF) of 0.85, comparable to free fluorescein. The fluorophore exhibits minimal environmental sensitivity when transferred to glycoproteins, making it suitable for quantitative applications. Importantly, the modification does not induce aggregation or precipitation of acceptor glycoproteins upon sialylation [6].
Table 2: Stability Parameters of CMP-9-Fluoresceinyl-NeuAc
Parameter | Conditions | Stability Profile | Analytical Method |
---|---|---|---|
Thiourea Linkage | pH 5.0-8.5, 37°C, 24h | <5% degradation | HPLC with fluorescence detection |
Glycosidic Bond | pH 7.4, 4°C vs 37°C | t₁/₂ = 48h (37°C); >14d (4°C) | TLC, UV detection at 274 nm |
Photostability | 100 W Hg lamp, 1h | 15% photobleaching | Fluorimetry |
Long-term Storage | -80°C, 20% glycerol, 6 months | >90% recovery | Fluorescence activity assay |
Enzymatic Stability | 10% FBS, 37°C, 6h | 80% intact | Gel electrophoresis |
The development of CMP-9-fluoresceinyl-NeuAc and related analogs is protected under intellectual property frameworks focused on derivatized nucleotide-sugar conjugates. Patent US5405753A specifically claims CMP-activated sialic acids modified at the C-9 position with fluorescing groups, including fluorescein, via thiourea, carboxamide, or alkylamine linkers [8]. The claims encompass: (1) the chemical structure of CMP-9-fluoresceinyl-NeuAc with emphasis on the thiourea bridge; (2) enzymatic synthesis methods utilizing CMP-sialic acid synthetases; and (3) applications in sialyltransferase assays and fluorescence-based glycoconjugate detection. The patent discloses that modifications at C-9 (positioned distally from the anomeric center involved in glycosyl transfer) are uniquely tolerated by multiple sialyltransferases, unlike modifications at C-4 or C-5 which often impair enzymatic recognition [8]. A subsequent patent, WO2021204898A1, expands this intellectual landscape by claiming improved enzymatic methods for large-scale production of CMP-activated sialic acid analogs, including immobilized enzyme systems and engineered bacterial sialyltransferases with enhanced activity toward bulky C-9 substituents [5]. These patents collectively establish a proprietary foundation for diagnostic and bioconjugation applications of fluorescent sialic acid donors, with particular emphasis on their utility in monitoring sialylation reactions without radioactive labels.
Table 3: Key Patents Covering Fluorescent CMP-Sialic Acid Derivatives
Patent Number | Priority Date | Key Claims | Assignee | Applications Highlighted |
---|---|---|---|---|
US5405753A | 1992-08-10 | CMP-9-derivatives with fluorescein; thiourea linker; enzymatic synthesis | German Research Institute | Sialyltransferase assays; cell labeling |
WO2021204898A1 | 2020-04-02 | Enzymatic production of CMP-Neu5Ac analogs; immobilized enzyme systems | Biotechnology Company | Large-scale synthesis; therapeutic protein modification |
US4783314A | 1987-02-27 | Fluorescence-based monitoring of enzymatic reactions (general) | Chemical Company | Industrial process monitoring |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: